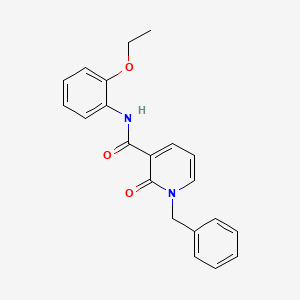

1-benzyl-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

1-Benzyl-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-based carboxamide derivative characterized by a benzyl group at the N1 position and a 2-ethoxyphenyl substituent attached via the carboxamide linkage. The ethoxy group on the phenyl ring likely enhances solubility and influences intermolecular interactions, as seen in related compounds with alkoxy substituents .

Properties

IUPAC Name |

1-benzyl-N-(2-ethoxyphenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-2-26-19-13-7-6-12-18(19)22-20(24)17-11-8-14-23(21(17)25)15-16-9-4-3-5-10-16/h3-14H,2,15H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCJSIDMUNBDDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of benzylamine with 2-ethoxybenzaldehyde to form an intermediate Schiff base This intermediate is then subjected to cyclization with ethyl acetoacetate under basic conditions to yield the dihydropyridine ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Substitution: The benzyl and ethoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

1-benzyl-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- The benzyl group at N1 (as in the target compound and G857-0506) enhances steric bulk and may improve binding to hydrophobic pockets in kinases .

- Alkoxy groups (e.g., ethoxy in the target compound) improve solubility compared to halogenated analogs like G857-0506 .

- Planar conformations in compounds like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suggest extended π-conjugation, which could influence electronic properties and target engagement .

Pharmacological Activity Comparison

Kinase Inhibition Profiles

Several analogs exhibit kinase inhibitory activity, highlighting the scaffold’s versatility:

- BMS-777607 : A potent Met kinase inhibitor (IC50 = 3.9 nM) with selectivity over other kinases (e.g., Ron, Axl). The 4-fluorophenyl and chloropyridinyl groups are critical for binding .

- SYK Kinase Inhibitor (1-benzyl-N-(5-(6,7-dimethoxyquinolin-4-yloxy)pyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide): Binds SYK kinase via the quinoline-oxypyridinyl moiety, demonstrating the importance of heterocyclic extensions for selectivity .

Target Compound Hypotheses: The 2-ethoxyphenyl group in the target compound may favor interactions with polar residues in kinase ATP-binding pockets, similar to BMS-777607’s ethoxy groups. However, the absence of a heterocyclic extension (e.g., quinoline in the SYK inhibitor) likely limits its kinase selectivity profile.

Antibacterial Activity

The ethoxy group may enhance membrane permeability, suggesting a possible avenue for the target compound’s evaluation.

Spectroscopic Data Comparison

Biological Activity

1-benzyl-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound belonging to the dihydropyridine class, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurology and oncology.

Chemical Structure and Synthesis

The compound features a dihydropyridine ring with a benzyl group and an ethoxyphenyl substituent. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Dihydropyridine Ring : This can be achieved through the Hantzsch dihydropyridine synthesis, involving the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

- Benzylation : A benzyl halide reacts with the dihydropyridine intermediate.

- Ethoxyphenyl Group Introduction : This is often accomplished through nucleophilic substitution reactions.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Neuroprotective Effects : Studies suggest that compounds in this class can inhibit AMPA and kainate receptors, which are crucial in synaptic transmission and plasticity. This inhibition may provide therapeutic benefits for neurological disorders such as Alzheimer's disease and epilepsy .

- Anti-inflammatory Properties : The compound has shown potential as an anti-inflammatory agent, making it a candidate for treating conditions like neuropathic pain .

- Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties by modulating cell signaling pathways involved in tumor growth and metastasis .

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating various biological pathways including:

- Signal Transduction : By influencing receptor activity, it can alter downstream signaling cascades.

- Gene Expression Regulation : The compound may impact gene expression related to inflammation and cell proliferation.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar dihydropyridine derivatives:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-benzyl-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Structure | Different ethoxy position; potential variation in receptor activity. |

| Nifedipine | Structure | Known calcium channel blocker; distinct pharmacological profile. |

| Amlodipine | Structure | Longer half-life; used primarily for hypertension treatment. |

This comparison highlights how variations in substituents lead to differences in biological profiles and therapeutic applications.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

- Neuroprotection Study : A study demonstrated that dihydropyridine derivatives could significantly reduce neuronal cell death in models of oxidative stress .

- Anti-inflammatory Research : Research indicated that certain dihydropyridines exhibited dose-dependent inhibition of pro-inflammatory cytokines in vitro .

- Anticancer Trials : In vitro studies showed that specific derivatives inhibited cancer cell proliferation by inducing apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.